molecular formula C20H18FN5O2 B13372174 4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile

4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile

Cat. No.: B13372174
M. Wt: 379.4 g/mol
InChI Key: MBFBGVHBZIKLMV-UHFFFAOYSA-N
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Description

4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with amino, dimethoxybenzyl, fluorophenyl, and carbonitrile groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

4-amino-2-[(3,4-dimethoxyphenyl)methylamino]-6-(4-fluorophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C20H18FN5O2/c1-27-16-8-3-12(9-17(16)28-2)11-24-20-25-18(15(10-22)19(23)26-20)13-4-6-14(21)7-5-13/h3-9H,11H2,1-2H3,(H3,23,24,25,26)

InChI Key

MBFBGVHBZIKLMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as malononitrile and cyanamide.

    Substitution Reactions:

    Amination: The amino group is introduced via amination reactions using suitable amine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dimethoxypyrimidine: Shares the pyrimidine core but lacks the fluorophenyl and carbonitrile groups.

    3-[(2-Chloro-4-fluorophenyl)amino]-1-(3,4-dimethoxybenzyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole-2,5-dione: Contains similar functional groups but a different core structure.

Uniqueness

4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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